molecular formula C7H10N2O2 B563354 3-Methoxy-5,6-dimethyl-2-pyrazinol CAS No. 100868-74-4

3-Methoxy-5,6-dimethyl-2-pyrazinol

Cat. No.: B563354
CAS No.: 100868-74-4
M. Wt: 154.169
InChI Key: WVYMPXKTAQJEGL-UHFFFAOYSA-N
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Description

3-Methoxy-5,6-dimethyl-2-pyrazinol is a substituted pyrazine derivative characterized by a pyrazine ring with a methoxy group (-OCH₃) at position 2 and methyl (-CH₃) groups at positions 5 and 5.

Properties

CAS No.

100868-74-4

Molecular Formula

C7H10N2O2

Molecular Weight

154.169

IUPAC Name

3-methoxy-5,6-dimethyl-1H-pyrazin-2-one

InChI

InChI=1S/C7H10N2O2/c1-4-5(2)9-7(11-3)6(10)8-4/h1-3H3,(H,8,10)

InChI Key

WVYMPXKTAQJEGL-UHFFFAOYSA-N

SMILES

CC1=C(N=C(C(=O)N1)OC)C

Synonyms

Pyrazinol, 3-methoxy-5,6-dimethyl- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between 3-Methoxy-5,6-dimethyl-2-pyrazinol and related pyrazine compounds:

Compound Name Substituents Molecular Formula Key Properties/Applications
This compound 2-OCH₃, 5-CH₃, 6-CH₃ C₇H₁₀N₂O Not explicitly reported; inferred from analogs
2-Methoxy-3-isopropylpyrazine 2-OCH₃, 3-(CH₂CH(CH₃)₂) C₈H₁₂N₂O Protein binding (enthalpy-driven)
3,6-Dibenzyl-2-hydroxy-5-methoxypyrazine 2-OH, 5-OCH₃, 3,6-(CH₂C₆H₅) C₁₉H₁₈N₂O₂ Research use; solubility: ~306 g/mol
3-Ethyl-2,5-dimethylpyrazine 2-CH₃, 3-C₂H₅, 5-CH₃ C₈H₁₂N₂ Flavoring agent (FEMA No. 3149)

Key Observations :

  • Substituent Position and Type : The position of methoxy and alkyl groups significantly impacts chemical behavior. For example, 2-methoxy-3-isopropylpyrazine exhibits enthalpy-driven protein binding due to its bulky isopropyl group, whereas 3,6-dibenzyl-2-hydroxy-5-methoxypyrazine’s hydroxy group increases polarity .
  • Steric Effects: The 5,6-dimethyl substituents in the target compound likely enhance steric hindrance compared to mono-methyl or ethyl analogs, affecting reactivity and molecular interactions.

Thermodynamic and Binding Properties

  • Enthalpy-Driven Binding : 2-Methoxy-3-isopropylpyrazine binds to the major urinary protein via favorable enthalpic contributions, contrasting with entropy-driven hydrophobic interactions. This suggests that the target compound’s dimethyl groups may alter binding dynamics through increased rigidity or desolvation effects .
  • Solubility and Polarity: Hydroxy-substituted analogs (e.g., 3,6-dibenzyl-2-hydroxy-5-methoxypyrazine) exhibit lower solubility in nonpolar solvents compared to alkyl-substituted derivatives .

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